2-oxo-N-propyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-propyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide is a complex organic compound with a unique structure that combines elements of quinoline, pyridine, and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-propyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyridine intermediates, followed by their coupling under specific conditions to form the oxazine ring. Key steps include:
Formation of Quinoline Intermediate: This involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Synthesis of Pyridine Intermediate: This can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Coupling Reaction: The quinoline and pyridine intermediates are then coupled using a suitable catalyst, such as palladium, under controlled temperature and pressure to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-propyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, hydroxyl groups, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-oxo-N-propyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-propyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide: shares similarities with other quinoline and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural elements, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-oxo-N-propyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-2-9-24(16-7-3-5-13-6-4-8-21-18(13)16)20(26)14-10-15-19(22-11-14)27-12-17(25)23-15/h4,6,8,10-11,16H,2-3,5,7,9,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAIQBUIZROCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCC2=C1N=CC=C2)C(=O)C3=CC4=C(N=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.